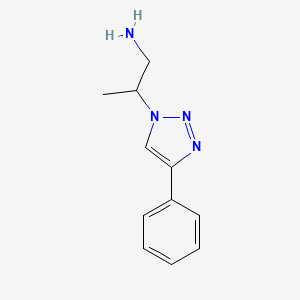
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C11H23NO This compound is characterized by a cyclopentane ring substituted with a methoxybutyl group and a methyl group, along with an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with 1-methoxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.
Applications De Recherche Scientifique
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine
- N-(1-methoxybutan-2-yl)-2-ethylcyclopentan-1-amine
- N-(1-methoxybutan-2-yl)-2-methylcyclohexan-1-amine
Uniqueness
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N-(1-methoxybutan-2-yl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-4-10(8-13-3)12-11-7-5-6-9(11)2/h9-12H,4-8H2,1-3H3 |
Clé InChI |
JJSLPDVTVIUUPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)NC1CCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B13241059.png)
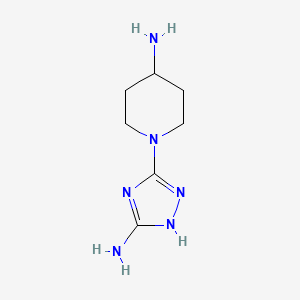
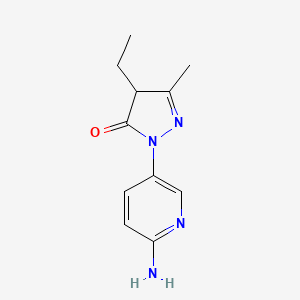
![1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane](/img/structure/B13241072.png)
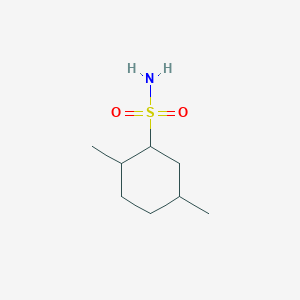
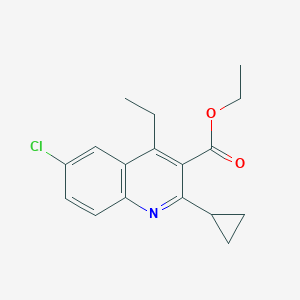
![(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene](/img/structure/B13241093.png)
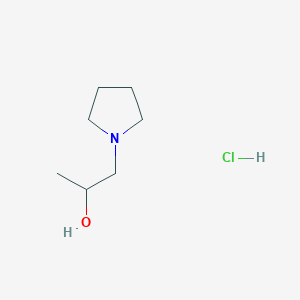
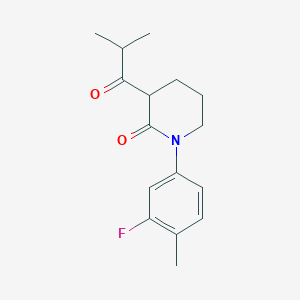
![2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241131.png)
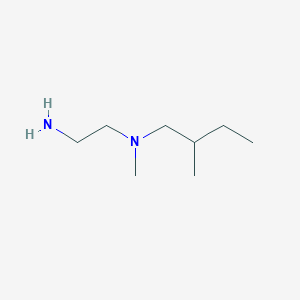
![({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13241143.png)
